Rbin-1

概要

準備方法

合成経路と反応条件

Rbin-1 は、トリアジノインドール誘導体を用いた一連の化学反応によって合成される反応条件には、通常、目的の収率を確保するために、有機溶媒、触媒、および制御された温度の使用が含まれる .

工業生産方法

This compound の工業生産には、ラボでの合成プロセスをスケールアップすることが含まれる。 これには、反応条件の最適化、高純度試薬の使用、およびクロマトグラフィーなどの高度な精製技術を使用して、高純度で大量の化合物を得ることが含まれる .

化学反応解析

反応の種類

This compound は、次を含むさまざまな化学反応を受ける。

酸化: this compound は、特定の条件下で酸化されて、酸化誘導体となる。

還元: 還元反応は、this compound の官能基を修飾するために使用できる。

一般的な試薬と条件

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤。

主な生成物

これらの反応から生成される主な生成物には、修飾された官能基を持つ this compound のさまざまな誘導体が含まれ、それらはさらなる研究や用途に使用できる .

化学反応の分析

Types of Reactions

Rbin-1 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further studies and applications .

科学的研究の応用

Rbin-1, also known as ribozinoindole, is a chemical compound that serves as a potent, reversible, and specific inhibitor of Midasin, which is involved in eukaryotic ribosome assembly . Research indicates this compound's potential as a tool for studying ribosome assembly and as a starting point for developing new antifungal medications .

Ribosome Biogenesis Studies

This compound has applications in studying the dynamics of eukaryotic ribosome assembly . Ribosomes, essential for protein synthesis, are complex structures made of protein and RNA, assembled by over 200 worker proteins . this compound allows scientists to analyze ribosome assembly dynamics by inhibiting or activating Midasin on a minute-by-minute timescale . By using this compound to inhibit Mdn1, researchers can gain insights into the roles of Rea1/Mdn1 in nucleolar and nucleoplasmic maturation stages .

Chemical Genetics

This compound was identified using a chemical and genetic screening process that tested over 10,000 compounds . Systematic genetic analyses of this compound's sensitivity and resistance in fission yeast, combined with biochemical characterization of Mdn1's ATPase activity, show that this compound directly and specifically inhibits Mdn1 function in vitro and in cells . this compound resistant clones were isolated and found to have point mutations in the mdn1 gene . These mutations clustered around two of the six AAA domains in Mdn1, suggesting that this compound may directly target Mdn1 .

Antifungal Drug Development

This compound may be a starting point for the development of new antifungal medications . No antifungals with new mechanisms of action have been approved in the past several years, making this compound a potentially valuable tool .

Mdn1 Function Analysis

This compound has been used to analyze the function of Mdn1, a large enzyme involved in ribosome assembly . Research has shown that mutations in Mdn1 can either enhance or suppress this compound's activity . this compound at 1 μM can inhibit Mdn1's ATPase activity by around 40% . Studies using this compound-treated cells suggest that Mdn1 has specific roles in pre-60S ribosome assembly .

Synthetic Lethality

This compound's "synthetic lethality" was not due to a chromosome mis-segregation phenotype . Sensitivity to the cut2 mutant was observed in strains with the wild-type background, but reverting the cut2 mutation to wild-type cut2 did not suppress this compound sensitivity . This indicates that the increased sensitivity to this compound was due to other "background" mutations .

Mdn1 Mutations

Sequencing analysis identified a point mutation (Leu1113Phe) in the mdn1 gene that confers sensitivity to this compound, but not cycloheximide, suggesting that this compound may target Mdn1 or cellular processes that involve this protein . Each of the 13 this compound resistant clones contained one of five different point mutations in the mdn1 gene . These mutations did not confer resistance to cycloheximide, another chemically unrelated inhibitor .

Nsa1 Particle Assembly

作用機序

Rbin-1 は、ミダシン (Mdn1) の ATPase 活性を阻害することによって効果を発揮する。ミダシンは、リボソームの組み立てに不可欠な大型の AAA+ タンパク質である。ミダシンを阻害することで、this compound はリボソームサブユニットの組み立てを破壊し、真核細胞におけるタンパク質合成に影響を与える。 この独自のメカニズムは、this compound をリボソーム生合成の研究と新しい治療薬の開発に役立つ貴重なツールにする .

類似化合物の比較

This compound は、他のトリアジノインドール系阻害剤とリボソーム組み立て阻害剤と比較される。類似の化合物には次のようなものがある。

Rbin-2: 7 位に臭素置換基を持つ this compound のアナログで、this compound よりも 10 倍活性が高い。

その他のリボジノインドール: リボソーム生合成を阻害するトリアジノインドールのさまざまな誘導体

This compound は、ミダシンを阻害する際の高い特異性と効力のために際立っており、科学研究と潜在的な治療的用途のためのユニークで貴重な化合物となっている .

類似化合物との比較

Rbin-1 is compared with other triazinoindole-based inhibitors and ribosome assembly inhibitors. Similar compounds include:

Rbin-2: An analog of this compound with a bromine substituent at position-7, which is ten times more active than this compound.

Other Ribozinoindoles: Various derivatives of triazinoindole that inhibit ribosome biogenesis

This compound stands out due to its high specificity and potency in inhibiting Midasin, making it a unique and valuable compound for scientific research and potential therapeutic applications .

生物活性

Rbin-1, also known as Ribozinoindole-1, is a potent, reversible, and specific chemical inhibitor that targets eukaryotic ribosome biogenesis. This compound has garnered attention for its ability to inhibit the function of Midasin (Mdn1), a critical ATPase involved in the assembly of ribosomes. The following sections will delve into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions primarily through the inhibition of Mdn1, which plays a pivotal role in pre-60S ribosome biogenesis. Studies have demonstrated that this compound directly inhibits Mdn1's ATPase activity both in vitro and in vivo. This inhibition leads to disruptions in ribosomal assembly dynamics, which can be observed through various experimental approaches including microscopy and biochemical assays .

Key Findings on Inhibition

- Sensitivity and Resistance : Genetic analyses revealed that mutations in the Mdn1 gene confer either sensitivity or resistance to this compound. Specifically, point mutations such as Leu1113Phe increase sensitivity, while others can lead to resistance .

- Activity Comparison : this compound exhibits a GI50 (growth inhibition concentration) value of approximately 136 nM, indicating its potency in inhibiting cellular processes related to ribosome assembly .

Biological Activity Data Table

The following table summarizes key biological activities associated with this compound:

| Biological Activity | Details |

|---|---|

| Target | Midasin (Mdn1) |

| Mechanism | Inhibition of ATPase activity |

| GI50 Value | 136 nM |

| Cellular Impact | Disruption of pre-60S ribosome biogenesis |

| Resistance Mutations | Leu1113Phe (sensitivity), various mutations leading to resistance |

| Experimental Models Used | Fission yeast (Schizosaccharomyces pombe) and Saccharomyces cerevisiae |

Case Study 1: Inhibition Dynamics in Fission Yeast

A study conducted on fission yeast demonstrated that this compound could effectively inhibit Mdn1 function within minutes. This rapid action allows researchers to analyze ribosome assembly dynamics in real-time. The study utilized both wild-type and mutant strains to observe the differential effects of this compound on ribosomal assembly processes .

Case Study 2: Resistance Mechanisms

In another investigation, researchers chemically mutagenized fission yeast cells to identify clones resistant to this compound. Analysis revealed that these resistant clones contained specific mutations in the Mdn1 gene. Notably, all identified mutations clustered around critical ATPase domains, highlighting the importance of these regions in mediating this compound's effects .

Broader Implications

The biological activity of this compound extends beyond ribosome biogenesis; it also intersects with various cellular processes such as apoptosis, autophagy, and immune responses. Its specificity for Mdn1 makes it a valuable tool for studying ribosomal dynamics and potentially developing therapeutic strategies against diseases linked to dysregulated protein synthesis .

Additional Biological Pathways Affected by this compound

This compound has been implicated in several signaling pathways:

- Apoptosis

- Cell Cycle Regulation

- Inflammation Responses

These interactions suggest that this compound may have multifaceted roles in cellular homeostasis beyond ribosome assembly.

特性

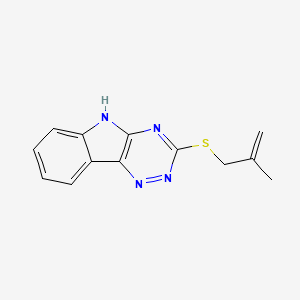

IUPAC Name |

3-(2-methylprop-2-enylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4S/c1-8(2)7-18-13-15-12-11(16-17-13)9-5-3-4-6-10(9)14-12/h3-6H,1,7H2,2H3,(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCWHNSRTRBKBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CSC1=NC2=C(C3=CC=CC=C3N2)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101174134 | |

| Record name | 3-[(2-Methyl-2-propen-1-yl)thio]-5H-1,2,4-triazino[5,6-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101174134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328023-11-6 | |

| Record name | 3-[(2-Methyl-2-propen-1-yl)thio]-5H-1,2,4-triazino[5,6-b]indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328023-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(2-Methyl-2-propen-1-yl)thio]-5H-1,2,4-triazino[5,6-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101174134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Rbin-1?

A: this compound acts as a ribosome biosynthesis inhibitor. [, ] While the exact molecular details of its interaction with the ribosome biogenesis pathway remain unclear, studies indicate that this compound effectively disrupts the production of new ribosomes.

Q2: How does inhibiting ribosome biosynthesis with this compound affect cellular processes?

A: Ribosome biosynthesis is directly linked to protein synthesis. By inhibiting this process, this compound indirectly reduces protein production. Research on cotton fiber cell development shows that this compound treatment leads to a decrease in fiber production. [] This suggests that active ribosome biosynthesis and, consequently, robust protein synthesis are essential for fiber cell elongation.

Q3: Are there other cellular processes, besides fiber development, that are impacted by this compound?

A: Yes, studies on silkworm silk gland cells show that this compound treatment can negatively impact DNA replication. [] This suggests a potential link between ribosome biogenesis and cell cycle progression, specifically DNA replication. Further research is needed to fully elucidate this connection.

Q4: Has this compound been used in any structural studies?

A: Interestingly, this compound was used in a study analyzing the structure of the full-length S. pombe Mdn1 protein using cryo-electron microscopy. [, ] While the specifics of its role in this study are not detailed in the provided abstracts, it highlights the potential for this compound to be utilized in structural biology research.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。